
Ethyl 5-oxohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-oxohex-2-enoate is an organic compound belonging to the class of esters. It is characterized by the presence of a carbonyl group and an ester functional group. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-oxohex-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with acetylenes in the presence of a catalyst. For example, a mixture of ethyl 2-methylacetoacetate, phenylacetylene, and a rhenium catalyst in toluene can be stirred at 80°C for 24 hours under an argon atmosphere to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Ethyl 5-oxohex-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-oxohex-2-enoate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of different products depending on the reacting nucleophile. The pathways involved include ester hydrolysis, nucleophilic addition, and substitution reactions.
Comparison with Similar Compounds
Ethyl 5-oxohex-2-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the double bond present in this compound.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxohexanoate: Similar but with a different position of the carbonyl group.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (E)-5-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h4,6H,3,5H2,1-2H3/b6-4+ |
InChI Key |
SHKOZYBDKQPUBR-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CC(=O)C |
Canonical SMILES |
CCOC(=O)C=CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



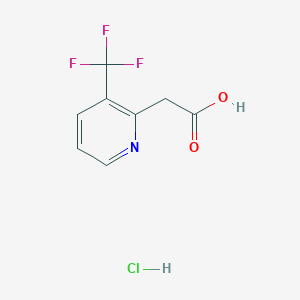
![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)

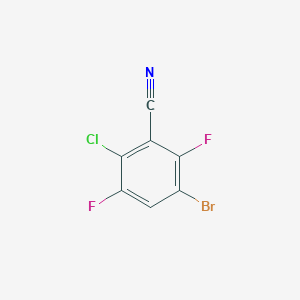
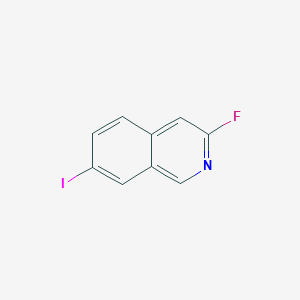

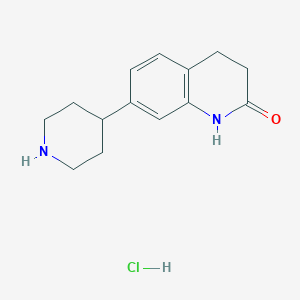
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)

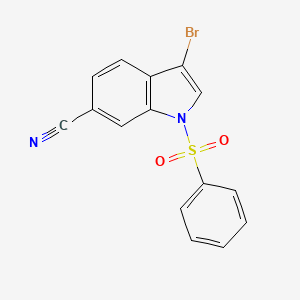

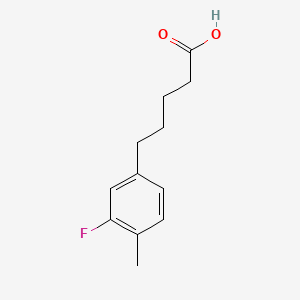
![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)
